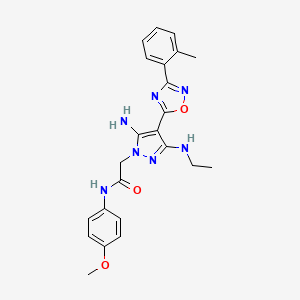![molecular formula C20H23N5O2S B2695354 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1013805-59-8](/img/structure/B2695354.png)
1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a complex organic compound featuring multiple functional groups, making it an interesting subject in various fields of scientific research This compound comprises a benzo[d]thiazole moiety, a pyrazole ring, a piperazine structure, and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone generally involves the construction of each distinct segment before assembly:
Benzo[d]thiazole Moiety: : Typically synthesized from o-aminothiophenol and an aldehyde or ketone.
Pyrazole Ring: : Formed via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Piperazine Structure: : Often derived from piperazine dihydrochloride and functionalized to introduce the desired side chains.
Final Assembly: : The benzo[d]thiazole and pyrazole fragments are coupled through acylation or amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
On an industrial scale, synthesis protocols are optimized for yield and cost-effectiveness. Techniques such as flow chemistry and process intensification may be employed. Reaction conditions are rigorously controlled for temperature, solvent use, and purification steps, often leveraging chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone undergoes various types of reactions, including:
Oxidation: : Transformation of functional groups to their oxidized forms.
Reduction: : Reduction of ketones or amides to alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄, CrO₃, and H₂O₂ under acidic or basic conditions.
Reduction: : Catalytic hydrogenation, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).
Substitution: : Halogens (Cl₂, Br₂) for electrophilic substitution and strong nucleophiles (RLi, RMgX) for nucleophilic substitution.
Major Products
The major products depend on the specific reaction pathways and conditions, typically resulting in derivatives with altered functional groups enhancing or modifying the compound’s properties.
Wissenschaftliche Forschungsanwendungen
1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is extensively studied for its potential in:
Chemistry: : As a building block for creating more complex molecules and in studying reaction mechanisms.
Biology: : Its structural components may interact with biological targets, useful in drug design.
Medicine: : Investigated for therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties.
Wirkmechanismus
The compound’s mechanism of action generally involves:
Molecular Targets: : Interaction with enzymes, receptors, or nucleic acids.
Pathways Involved: : May inhibit specific enzymes, alter receptor signaling, or interact with DNA/RNA to modulate biological processes. Detailed pathways depend on the specific context of application, whether it's pharmacological or biochemical.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone stands out due to its unique combination of a benzo[d]thiazole and pyrazole core, which is less common than simpler heterocycles. Similar compounds include:
Benzo[d]thiazole derivatives: : Known for their anticancer properties.
Pyrazole derivatives: : Extensively studied for anti-inflammatory and analgesic activities. This unique structure may offer distinct binding affinities, selectivities, and mechanisms of action, making it an attractive subject for further research.
Eigenschaften
IUPAC Name |
1-[4-[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13(2)17-12-16(19(27)24-10-8-23(9-11-24)14(3)26)22-25(17)20-21-15-6-4-5-7-18(15)28-20/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQQYZVWAOHJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)



![(E)-3-(phenylsulfonyl)-N1-(pyridin-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2695282.png)


![6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2695287.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2695289.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695291.png)
![Tert-butyl 3-[(2-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2695292.png)
![2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2695294.png)
